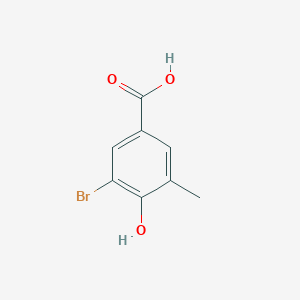

3-Bromo-4-hydroxy-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

3-bromo-4-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12) |

InChI Key |

RJZDNDUMUXIJQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Hydroxy 5 Methylbenzoic Acid and Its Derivatives

Direct Synthesis Routes

Direct synthesis strategies for 3-bromo-4-hydroxy-5-methylbenzoic acid typically commence with a precursor already containing the core benzoic acid structure or one that can be readily converted to it. The key challenge lies in achieving the correct regiochemistry of the substituents on the aromatic ring.

Regioselective Bromination Approaches for Substituted Benzoic Acid Precursors

The most direct route to this compound involves the regioselective bromination of 4-hydroxy-3-methylbenzoic acid. In this precursor, the positions for electrophilic attack are governed by the directing effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

The hydroxyl group is a strongly activating, ortho, para-director.

The methyl group is a weakly activating, ortho, para-director.

The carboxylic acid group is a deactivating, meta-director.

In 4-hydroxy-3-methylbenzoic acid, the powerful activating and ortho-directing effect of the hydroxyl group at C4, combined with the meta-directing effect of the carboxyl group at C1, synergistically directs the incoming electrophile (Br⁺) to the C5 position. This makes direct bromination a highly effective and regioselective method for synthesizing the target compound, which is correctly named this compound according to IUPAC nomenclature that prioritizes the lowest locant for the alphabetical substituent.

A common method for this type of reaction is the use of elemental bromine in a suitable solvent, such as acetic acid. A procedure analogous to the synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid can be employed, where the substrate is treated with bromine in glacial acetic acid, often with heating to facilitate the reaction. prepchem.com The reaction proceeds via an electrophilic aromatic substitution mechanism.

Catalytic Systems in Bromination Reactions

While the direct bromination of an activated precursor like 4-hydroxy-3-methylbenzoic acid is often straightforward, modern organic synthesis has seen the development of advanced catalytic systems for the halogenation of aromatic C-H bonds, particularly for less reactive or complex substrates. These methods offer alternative routes and can provide high selectivity under mild conditions.

Palladium (Pd) catalysts have been effectively used for the meta-C–H bromination of benzoic acid derivatives. These reactions often employ a directing group, which coordinates to the metal center and positions the catalyst for C-H activation at a specific site. For instance, a Pd(II)-catalyzed methodology using N-bromophthalimide (NBP) as the bromine source has been reported for the meta-bromination of a range of substituted benzoic acids. The addition of specific ligands or acid additives is often crucial for the reaction's success. wikipedia.orgmdpi.com While potentially not necessary for the primary synthesis of this compound due to the inherent substrate reactivity, these catalytic methods are invaluable for creating analogues or for substrates where traditional electrophilic substitution fails to provide the desired regioselectivity.

| Catalyst System | Bromine Source | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / N-Ac-Gly-OH | N-Bromophthalimide (NBP) | HFIP, 60 °C, 24h | meta-C-H Bromination | mdpi.com |

| Pd(OAc)₂ / N-TFA-β-Ala-OH | DCH (1,3-dichloro-5,5-dimethylhydantoin) | HFIP, 110 °C, 48h | meta-C-H Chlorination | mdpi.com |

Hydroxylation and Carboxylation Techniques in Synthetic Sequences

Alternative synthetic pathways can construct the molecule by introducing the hydroxyl and carboxyl groups onto a pre-functionalized aromatic ring.

Carboxylation: The Kolbe-Schmitt reaction is a classical method for the ortho-carboxylation of phenols. wikipedia.org This reaction involves the treatment of a phenoxide salt (formed by reacting a phenol (B47542) with a strong base like sodium hydroxide) with carbon dioxide under pressure and heat. wikipedia.orgcambridge.org To synthesize the target molecule via this route, one could hypothetically start with 2-bromo-6-methylphenol. Carboxylation would be directed to the position ortho to the hydroxyl group, yielding this compound. The choice of alkali metal hydroxide (B78521) can influence the regioselectivity, with potassium hydroxide sometimes favoring the para-product. wikipedia.org More recently, biocatalytic carboxylation using microbial decarboxylases has emerged as a green alternative to the high-pressure, high-temperature Kolbe-Schmitt process. nih.gov

Hydroxylation: Introducing a hydroxyl group onto an aromatic ring can be achieved through various methods, although achieving high regioselectivity can be challenging. Enzymatic hydroxylation, for example by monooxygenase enzymes, can offer high specificity in converting aromatic compounds like toluene (B28343) and cresols to their hydroxylated derivatives. libretexts.org Chemical methods include the oxidation of organoboranes or the hydrolysis of diazonium salts, though these add multiple steps to a synthetic sequence.

Oxidation Methods for Aromatic Methyl Groups

A further synthetic strategy involves the oxidation of a methyl group on a suitable aromatic precursor. For this route, a molecule such as 1-bromo-2,4-dimethyl-5-hydroxybenzene (or a protected version) could be oxidized to form the target benzoic acid.

Strong oxidizing agents are typically required to convert an aromatic methyl group to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for this transformation. libretexts.org The reaction is usually performed in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. Another powerful oxidant is the Jones reagent (CrO₃ in sulfuric acid). libretexts.org This approach is contingent on the stability of the other functional groups on the ring—particularly the hydroxyl group—to the harsh oxidative conditions.

Synthesis of Analogues and Precursors for this compound

The synthesis of derivatives, particularly esters, is important for modulating the compound's properties or for use as intermediates in more complex syntheses.

Synthesis of Esters of this compound

Esters of this compound can be prepared through several standard esterification methods.

From the Carboxylic Acid: The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed.

For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride. Reacting this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly reactive intermediate can then be treated with an alcohol to rapidly and irreversibly form the desired ester.

From an Ester Precursor: An alternative route is to perform the bromination reaction on an ester of 4-hydroxy-3-methylbenzoic acid. For example, methyl 4-hydroxy-3-methylbenzoate can be brominated to yield methyl 3-bromo-4-hydroxy-5-methylbenzoate. This approach can sometimes prevent side reactions associated with the free carboxylic acid group. However, care must be taken, as the activated ring can be susceptible to over-bromination, potentially leading to dibrominated byproducts. google.com

Methodologies for Related Bromo-hydroxy-methylbenzoic Acid Isomers

The synthesis of isomers of this compound provides valuable insight into the regioselectivity of reactions on substituted benzoic acids.

One such isomer is 3-bromo-2-hydroxy-5-methylbenzoic acid . Its methyl ester has been synthesized from methyl 2-hydroxy-5-methylbenzoate (methyl 5-methylsalicylate). In this procedure, the starting ester is treated with bromine in acetic acid in the presence of sodium acetate (B1210297). The reaction proceeds at room temperature, and the product, methyl 3-bromo-2-hydroxy-5-methylbenzoate, is isolated in quantitative yield after precipitation with water chemicalbook.com. Hydrolysis of this ester under basic or acidic conditions would yield the target carboxylic acid.

Another related isomer is 3-bromo-5-methylbenzoic acid . One synthetic approach to this compound starts with 1-bromo-3,5-dimethylbenzene. This starting material is heated with potassium permanganate (KMnO₄) in a mixture of pyridine (B92270) and water. The permanganate oxidizes one of the methyl groups to a carboxylic acid. After an acidic workup, 3-bromo-5-methylbenzoic acid is isolated and can be purified by column chromatography chemicalbook.com. An alternative synthesis involves the oxidation of (3-bromo-5-methylphenyl)methanol (B1290704) with KMnO₄ in a mixture of acetone (B3395972) and water chemicalbook.com.

The table below summarizes the synthetic approaches for these isomers.

| Target Isomer | Starting Material | Key Reagents | Reaction Type | Reference |

| 3-Bromo-2-hydroxy-5-methylbenzoic acid (via its ester) | Methyl 2-hydroxy-5-methylbenzoate | Bromine, Acetic Acid, Sodium Acetate | Electrophilic Aromatic Substitution (Bromination) | chemicalbook.com |

| 3-Bromo-5-methylbenzoic acid | 1-Bromo-3,5-dimethylbenzene | Potassium Permanganate, Pyridine, Water | Oxidation | chemicalbook.com |

| 3-Bromo-5-methylbenzoic acid | (3-Bromo-5-methylphenyl)methanol | Potassium Permanganate, Acetone, Water | Oxidation | chemicalbook.com |

Strategies for Introducing Bromo and Methyl Groups on Benzoic Acid Scaffolds

The synthesis of compounds like this compound relies on the effective introduction of bromine and methyl groups onto a benzoic acid core.

Bromination Strategies: The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control regioselectivity and prevent the formation of polybrominated byproducts.

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) for less activated rings. For highly activated rings, such as phenols, the reaction can proceed without a catalyst, often in a solvent like acetic acid or a halogenated solvent google.com.

N-Bromosuccinimide (NBS): A milder and easier-to-handle source of electrophilic bromine, often used for the bromination of activated aromatic compounds.

Palladium-Catalyzed Bromination: Modern methods include palladium-catalyzed C-H activation/bromination, which can offer high regioselectivity, including meta-bromination of benzoic acid derivatives that are otherwise difficult to achieve through classical electrophilic substitution rsc.org.

Methylation Strategies: The introduction of a methyl group can be accomplished through various methods, depending on whether a C-methylation or O-methylation is desired.

Friedel-Crafts Alkylation: A classic method for introducing alkyl groups onto an aromatic ring, using an alkyl halide and a Lewis acid catalyst. However, this method is often not suitable for highly substituted or deactivated rings and can be prone to rearrangements and polyalkylation.

Methylation of Hydroxyl Groups (O-methylation): Phenolic hydroxyl groups can be converted to methoxy (B1213986) groups using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base reddit.com. In molecules with both a phenolic hydroxyl and a carboxylic acid group, the phenolic proton is more acidic and will be deprotonated first by a suitable base, leading to selective O-methylation of the phenol reddit.com.

From an Amine via Diazotization: An amino group can be converted to a methyl group, though this is a multi-step process and less direct.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of brominated aromatics has been a particular focus for green chemistry innovations, moving away from the use of hazardous reagents like liquid bromine and chlorinated solvents.

Greener Bromination Methods: Several greener alternatives for the bromination of phenols and other activated aromatics have been developed:

Aqueous Bromide/Bromate (B103136) Systems: A mixture of a bromide salt (like KBr or CaBr₂) and a bromate salt (like KBrO₃) in the presence of an acid can generate bromine in situ. This method avoids the handling of volatile and corrosive liquid bromine and can often be performed in water as the solvent rsc.orgresearchgate.net. An aqueous CaBr₂–Br₂ system has been shown to be highly efficient for the bromination of various phenols and anilines at room temperature, often without the need for organic solvents for the reaction or product isolation rsc.org. The system is also recyclable, adding to its green credentials rsc.org.

Oxidative Bromination: These methods use a bromide source (e.g., HBr or NaBr) and an oxidant (e.g., hydrogen peroxide, H₂O₂) to generate the electrophilic bromine species rsc.org. A highly efficient protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids using H₂O₂, which can be combined in a one-pot sequence with bromination using HBr rsc.org. This approach is rapid, scalable, and uses ethanol (B145695) as a greener solvent rsc.org.

Solvent-Free and Catalyst-Free Reactions: For some reactions, it is possible to eliminate the solvent altogether. Sonication has been explored as an energy source to promote solvent-free reactions, aligning with the principles of green chemistry.

The application of these green principles to the synthesis of this compound would likely involve the bromination of 4-hydroxy-3-methylbenzoic acid using an aqueous bromide/bromate system or an oxidative bromination with H₂O₂/HBr.

Scale-up Considerations and Industrial Synthesis Prospects

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. For the synthesis of this compound, these would include cost-effectiveness, safety, process robustness, and waste management.

Key Industrial Considerations:

Cost of Starting Materials: The economic viability of the synthesis will heavily depend on the cost and availability of the starting material, 4-hydroxy-3-methylbenzoic acid.

Reagent Selection: On an industrial scale, the use of hazardous and expensive reagents is minimized. The use of liquid bromine, for instance, presents significant handling and safety challenges. Therefore, the greener bromination methods using bromide/bromate salts or H₂O₂/HBr would be highly advantageous rsc.orgrsc.org. A Chinese patent describes a method for preparing methyl 3-bromo-4-hydroxybenzoate using bromine in a halogenated alkane solvent with glacial acetic acid as a catalyst, highlighting its suitability for industrial production due to simple operation, high yield, and easy post-treatment google.com.

Process Safety: Exothermic reactions, such as bromination, require careful temperature control to prevent runaway reactions. The use of flow reactors can offer superior heat management and safety compared to traditional batch reactors.

Product Isolation and Purification: The ideal industrial process involves simple product isolation, such as filtration of a precipitated solid, followed by purification via recrystallization, avoiding costly and solvent-intensive chromatographic purification.

The prospects for the industrial synthesis of this compound are favorable, particularly if a process is designed around modern, greener bromination technologies that are both cost-effective and environmentally responsible.

Inability to Procure Spectroscopic Data for this compound Prevents Article Generation

A thorough and exhaustive search of scientific databases and online resources has failed to yield the specific experimental spectroscopic data required to generate a detailed article on the chemical compound "this compound." The user's request stipulated a strict outline focused entirely on the in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Despite extensive searches for ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data, no publicly available datasets for "this compound" could be located. The search results did provide spectroscopic information for structurally related but distinct compounds, which is insufficient for the scientifically accurate and specific analysis required by the article's outline.

The requested article structure is entirely dependent on the availability of this primary data for interpretation and discussion. Without the foundational ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal multiplicities, the sections on NMR analysis cannot be written. Similarly, the absence of high-resolution mass spectrometry data precludes the confirmation of the molecular formula and a discussion on its fragmentation patterns.

Therefore, due to the unavailability of the necessary experimental data for "this compound," it is not possible to generate the requested scientific article. The creation of such an article would necessitate access to proprietary or unpublished research data which is beyond the scope of publicly available information.

Spectroscopic and Structural Characterization of 3 Bromo 4 Hydroxy 5 Methylbenzoic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for 3-Bromo-4-hydroxy-5-methylbenzoic acid is not widely available in the literature, the expected absorption frequencies can be predicted with high accuracy based on the characteristic vibrational modes of its constituent functional groups and comparison with structurally similar compounds such as 3-bromo-4-hydroxybenzoic acid and other substituted benzoic acids.

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) groups, as well as various vibrations associated with the aromatic ring.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretching | 3600 - 3200 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (methyl) | Stretching | 2975 - 2850 | Medium to Weak |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-O | Stretching | 1320 - 1210 | Strong |

| O-H | Bending | 1440 - 1395 | Medium |

The broadness of the O-H stretching bands is a result of intermolecular hydrogen bonding, a characteristic feature of carboxylic acids and phenols in the solid state. The precise position of the C=O stretching frequency can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups will subtly modulate the bond strengths and, consequently, their vibrational frequencies.

X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structure

X-ray crystallography, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, specific crystallographic data such as the unit cell dimensions, space group, and atomic coordinates are not available.

However, based on the crystal structures of numerous other substituted benzoic acid derivatives, a number of structural features can be anticipated for this compound in the solid state. It is highly probable that the molecules would form dimeric structures through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids. Furthermore, the phenolic hydroxyl group would likely participate in additional hydrogen bonding with neighboring molecules, creating a more extensive three-dimensional network. The planarity of the benzene ring would be maintained, and the bond lengths and angles would be influenced by the steric and electronic effects of the bromo, hydroxyl, and methyl substituents.

To obtain definitive structural information, future research would need to focus on growing single crystals of this compound suitable for X-ray diffraction analysis.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any impurities or byproducts from its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly common and reliable method for this purpose.

While a specific, detailed HPLC protocol for the purity assessment of this compound is not extensively documented, a general approach can be outlined based on methods used for similar aromatic carboxylic acids. A reversed-phase HPLC method would likely be effective.

Typical HPLC Parameters for Purity Assessment:

| Parameter | Condition |

|---|---|

| Column | C18 (octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometer, typically at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 280 nm). |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

In such a method, a solution of the this compound sample is injected into the HPLC system. The chromatogram would ideally show a single, sharp, and symmetrical peak corresponding to the main compound. The presence of any other peaks would indicate impurities. The purity is then typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, this value is expected to be above 95-99%. For instance, the structurally related compound 3-Bromo-4-hydroxybenzoic acid is commercially available with a specified purity of at least 97% as determined by HPLC.

Chemical Reactivity and Transformations of 3 Bromo 4 Hydroxy 5 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of derivatization reactions, most notably esterification and amidation.

Esterification Reactions

The conversion of the carboxylic acid group of 3-Bromo-4-hydroxy-5-methylbenzoic acid to its corresponding esters can be achieved through several methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. For instance, treatment of the closely related 3-bromo-4-methylbenzoic acid with oxalyl chloride in dichloromethane, followed by the addition of methanol (B129727), yields the methyl ester. This two-step, one-pot procedure is generally efficient for sterically unhindered benzoic acids.

Alternatively, direct esterification can be accomplished by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible process, and to drive the reaction towards the ester product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation. nih.govbyjus.com

A patent for the esterification of hydroxybenzoic acids describes the reaction of substrates like 3-Hydroxy-4-methylbenzoic acid with alkyl halides, such as benzyl (B1604629) chloride, in the presence of a non-quaternizable tertiary amine. google.com This method offers an alternative to traditional acid-catalyzed esterification, particularly when base-sensitive functional groups are present in the molecule.

| Reactant | Reagent(s) | Product | Notes |

| This compound | 1. Oxalyl chloride, DMF (cat.) 2. Methanol | Methyl 3-bromo-4-hydroxy-5-methylbenzoate | Formation of an intermediate acid chloride enhances reactivity. |

| This compound | Ethanol (B145695), H₂SO₄ (cat.), heat | Ethyl 3-bromo-4-hydroxy-5-methylbenzoate | Reversible reaction; requires removal of water to maximize yield. |

| This compound | Benzyl chloride, N,N-diisopropylethylamine | Benzyl 3-bromo-4-hydroxy-5-methylbenzoate | Base-mediated esterification. google.com |

Amidation and Other Carboxyl Group Derivatizations

The carboxylic acid functionality can also be converted into amides. Similar to esterification, this transformation is often facilitated by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The subsequent reaction with ammonia (B1221849) or a primary or secondary amine then yields the corresponding amide. For the related compound, 3-bromo-4-hydroxybenzamide (B8749284) is a known entity, suggesting that this compound can undergo amidation. nih.gov

The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 3-bromo-4-hydroxybenzonitrile (B56826) involves a thioamidation step, highlighting another possible transformation of a derivative of the benzoic acid. researchgate.net

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, susceptible to alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be alkylated to form ethers. This is typically achieved by treating the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663), in the presence of a base. The base, such as potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion. For example, the methylation of 3,5-dihalogeno-4-hydroxybenzoic acid esters has been accomplished using dimethyl sulfate in the presence of a caustic alkali. researchgate.net

O-acylation, the formation of a phenolic ester, can be achieved by reacting the hydroxyl group with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Acetylating agents such as acetyl chloride and acetic anhydride are commonly used for this purpose. byjus.com For instance, the reaction of a similar phenolic compound with acetic anhydride can lead to the formation of the corresponding acetate (B1210297) ester. nih.gov

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Dimethyl sulfate, K₂CO₃ | 3-Bromo-4-methoxy-5-methylbenzoic acid | O-Alkylation |

| This compound | Acetic anhydride, Pyridine (B92270) | 4-Acetoxy-3-bromo-5-methylbenzoic acid | O-Acylation |

Oxidation of the Hydroxyl Group

Under certain conditions, the phenolic hydroxyl group can be oxidized. For the related compound 3-Bromo-4-hydroxy-5-nitrobenzoic acid, it has been noted that the hydroxyl group can be oxidized to form the corresponding quinone. cymitquimica.com This suggests that this compound could potentially be oxidized to a quinone derivative, although the specific reagents and conditions for this transformation would need to be determined.

Reactivity of the Aromatic Ring

Further substitution on the aromatic ring is possible. For instance, the nitration of 3-bromo-4-hydroxybenzoic acid is known to introduce a nitro group at the 5-position, yielding 3-bromo-4-hydroxy-5-nitrobenzoic acid. nih.gov This indicates that the position ortho to the hydroxyl group and meta to the carboxylic acid is susceptible to electrophilic attack.

Halogenation is another potential reaction. The bromination of p-cresol (B1678582) can lead to the formation of 3,5-dibromo-4-hydroxy benzaldehyde, demonstrating the feasibility of introducing additional bromine atoms onto a similarly substituted ring. google.com Given the existing substitution pattern on this compound, further halogenation would likely occur at the remaining vacant position on the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of such reactions on a polysubstituted ring like that of this compound is determined by the directing and activating or deactivating effects of the existing substituents. msu.edumsu.edu

The hydroxyl (-OH) and methyl (-CH₃) groups are activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles. msu.edunumberanalytics.com Both are ortho, para-directors. Conversely, the carboxylic acid (-COOH) group and the bromine (-Br) atom are deactivating groups, withdrawing electron density from the ring and making it less reactive towards electrophiles. msu.edunumberanalytics.com The carboxyl group is a meta-director, while bromine is an ortho, para-director. numberanalytics.comunizin.org

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 4, reinforced by the activating ortho, para-directing methyl group at position 5, will dominate over the deactivating effects of the bromine and carboxylic acid groups. The positions ortho to the hydroxyl group are positions 3 and 5, which are already substituted. The position para to the hydroxyl group is the carbon bearing the carboxylic acid. The position ortho to the methyl group at C5 is C6, and the other ortho position is C4 (substituted with -OH). The position para to the methyl group is C2. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions, which are ortho to the activating hydroxyl and methyl groups, respectively, and not sterically hindered.

For instance, in the nitration of a similar compound, p-methylphenol, the incoming nitro group is directed to the positions ortho to the hydroxyl group.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNA) can occur under certain conditions, particularly when the ring is substituted with strong electron-withdrawing groups. In the case of this compound, the bromine atom can potentially be displaced by a nucleophile.

A relevant analogy is the synthesis of 3-amino-4-hydroxybenzoic acid from 3-nitro-4-hydroxybenzoic acid. In this process, the nitro group, a strong electron-withdrawing group, facilitates the nucleophilic substitution of a chloro group at the 3-position in a precursor molecule, 3-nitro-4-chlorobenzoic acid, by a hydroxyl group. google.com Subsequently, the nitro group is reduced to an amino group. chemicalbook.com This suggests that the bromine atom in this compound could be replaced by strong nucleophiles, such as amines or alkoxides, likely requiring elevated temperatures. For example, reaction with ammonia or an amine could potentially yield 3-amino-4-hydroxy-5-methylbenzoic acid.

Halogen Exchange Reactions

Halogen exchange reactions on aryl halides can be challenging but are feasible under specific conditions. For this compound, replacing the bromine atom with another halogen, such as iodine or fluorine, would likely require transition metal catalysis or the use of specific halogenating agents. While no direct examples for this specific molecule are readily available, related transformations on other bromo-aromatic compounds provide insight. For instance, the Finkelstein reaction, commonly used for alkyl halides, is generally not applicable to aryl halides. However, palladium-catalyzed methods have been developed for the conversion of aryl bromides to aryl iodides and fluorides.

Another potential, though less direct, route for halogen modification could involve decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen. However, this would fundamentally alter the target molecule.

Cross-Coupling Reactions Involving the Aryl Bromide

The bromine atom in this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids to generate more complex biaryl or styrenyl derivatives. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. For example, coupling with phenylboronic acid would yield 4-hydroxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid. The reactivity in Suzuki coupling can be influenced by the electronic nature of the substituents on both coupling partners. beilstein-journals.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. wikipedia.orglibretexts.org this compound could be reacted with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. For instance, reaction with ethyl acrylate (B77674) would yield ethyl 3-(4-hydroxy-5-methyl-3-carboxyphenyl)acrylate.

Below is a table summarizing potential cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-hydroxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid |

| Heck | Ethyl acrylate | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Ethyl 3-(4-hydroxy-5-methyl-3-carboxyphenyl)acrylate |

Reduction of the Aryl Bromide

The bromine atom of this compound can be removed through reduction, a process known as hydrodebromination. This transformation is useful for synthesizing the corresponding debrominated analogue, 4-hydroxy-5-methylbenzoic acid.

Catalytic hydrogenation is a common method for the reduction of aryl halides. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction can be carried out under various conditions, and the presence of other functional groups can influence the outcome. For instance, the reduction of bromo-substituted benzoic acids can be achieved using Pd/C and a hydrogen source like hydrogen gas or ammonium (B1175870) formate.

Influence of Substituents on Aromatic Ring Reactivity

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group significantly increases the electron density of the ring through resonance, making it much more reactive towards electrophiles than benzene. msu.edu It is a powerful ortho, para-director.

Methyl Group (-CH₃): The methyl group is a weak activating group that enhances ring reactivity through an inductive effect and hyperconjugation. numberanalytics.com It is also an ortho, para-director.

Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. numberanalytics.com It is a meta-director.

Bromine Atom (-Br): Bromine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs. unizin.org

The following table summarizes the nature of each substituent:

| Substituent | Effect on Reactivity | Directing Influence |

| -OH (Hydroxyl) | Activating | ortho, para |

| -CH₃ (Methyl) | Activating | ortho, para |

| -COOH (Carboxyl) | Deactivating | meta |

| -Br (Bromo) | Deactivating | ortho, para |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the electronic structure and reactivity of molecules. For 3-Bromo-4-hydroxy-5-methylbenzoic acid, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

The primary outputs of these calculations include the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of electronic properties can be determined. Key among these are the energies of the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

Hypothetical Reactivity Data for this compound (Illustrative Example)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.15 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.66 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the hydroxyl group, allows for different spatial orientations or conformations. Conformational analysis is a computational technique used to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to understand the energy landscape of these rotations. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. The results would reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms according to the laws of classical mechanics, MD can explore the conformational space accessible to the molecule at a given temperature. These simulations are particularly valuable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could reveal the flexibility of the carboxylic acid and hydroxyl groups and the stability of any intramolecular hydrogen bonds.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimentally obtained Fourier-Transform Infrared (FT-IR) and FT-Raman spectra, a detailed assignment of the observed spectral bands can be made. For this compound, this would allow for the precise identification of vibrational modes associated with the O-H, C=O, C-Br, and C-H bonds, as well as the vibrations of the benzene ring.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of each atom in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.

Hypothetical Predicted Spectroscopic Data for this compound (Illustrative Example)

| Spectroscopic Technique | Predicted Property | Hypothetical Value |

|---|---|---|

| FT-IR | O-H Stretch (Carboxylic Acid) | ~3450 cm⁻¹ |

| FT-IR | C=O Stretch (Carboxylic Acid) | ~1720 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| ¹H NMR | Hydroxyl Proton (Ar-OH) | ~5.5 ppm |

| UV-Vis | λmax | ~290 nm |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For example, the acidity of the carboxylic acid and hydroxyl groups could be studied by modeling their deprotonation reactions. Computational methods can predict the pKa values, providing insight into which proton is more likely to be lost in a basic solution. Similarly, the reactivity of the aromatic ring towards electrophilic substitution could be modeled to predict the most likely sites of reaction, guided by the calculated charge distributions and FMO analysis. These theoretical studies can provide a detailed, atomistic understanding of reaction pathways that may be difficult to observe experimentally.

Applications and Research Utility in Advanced Materials and Intermediates

Role as a Building Block in Complex Organic Synthesis

The strategic placement of the bromo, hydroxyl, and carboxyl groups on the aromatic ring makes 3-Bromo-4-hydroxy-5-methylbenzoic acid a key starting material for the synthesis of a variety of organic compounds. The carboxylic acid and hydroxyl groups can undergo esterification and etherification reactions, respectively, while the bromine atom can participate in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The structural motifs present in this compound are found in various biologically active compounds. For instance, related brominated hydroxybenzoic acids and their derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents. The corresponding aldehyde, 3-bromo-4-hydroxybenzaldehyde, is recognized as an intermediate in organic syntheses, including the production of other chemicals like 5-Bromo-4-hydroxy-b-nitrostyrol. fishersci.com This suggests that the carboxylic acid could similarly serve as a precursor to a range of pharmaceutical intermediates. The synthesis of complex molecules often relies on the sequential modification of such multifunctional building blocks. A patent for the preparation of 3-bromo-4-hydroxybenzoic acid methyl ester highlights its importance as an intermediate in the preparation of many drugs. google.com

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often involves the synthesis of novel organic molecules. Substituted benzoic acids are a known class of compounds with herbicidal activity. For example, 3,5-dibromo-4-hydroxybenzoic acid is an environmental transformation product of the herbicide Bromoxynil. nih.gov The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with specific modes of action and improved environmental profiles. The bromine atom, in particular, can be a crucial element in enhancing the biological activity of certain agrochemical compounds.

Potential in Polymer and Materials Science

The multifunctionality of this compound makes it an attractive monomer or cross-linking agent in the synthesis of specialty polymers. The carboxylic acid and hydroxyl groups can be used to form polyesters or polyethers with tailored properties. The bromine atom can be utilized for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's characteristics. Research on perfluoroalkylated benzoic acid derivatives has demonstrated their potential as supramolecular gelators for applications in environmental remediation, such as oil spill treatment. nih.gov This highlights the broader potential for functionalized benzoic acids in materials science.

Development of Sensors and Probes

The aromatic core of this compound can be functionalized to create fluorescent or colorimetric sensors. The electron-donating hydroxyl and methyl groups, along with the electron-withdrawing carboxyl group and the heavy bromine atom, can influence the electronic properties of the molecule. By coupling this core to a signaling unit, it is possible to design chemosensors for the detection of specific ions or molecules. The development of such sensors is a rapidly growing area of research with applications in environmental monitoring, medical diagnostics, and industrial process control.

Role in Supramolecular Chemistry and Crystal Engineering

The ability of carboxylic acids and hydroxyl groups to form strong hydrogen bonds makes this compound a prime candidate for studies in supramolecular chemistry and crystal engineering. Carboxylic acids are well-known to form robust dimeric structures through hydrogen bonding. nih.govnih.gov The presence of the additional hydroxyl group and the bromine atom can direct the formation of more complex, three-dimensional supramolecular architectures through a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. rsc.org

The study of the crystal structures of related substituted salicylic (B10762653) acid derivatives reveals that both centrosymmetric carboxyl-carboxyl O-H⋯O dimers and specific stacking modes of molecules are frequent packing motifs. nih.gov The interplay of these non-covalent interactions can be used to design and synthesize crystalline materials with specific topologies and properties, such as porous materials for gas storage or separation. The field of supramolecular chemistry with ureido-benzoic acids has shown the potential for creating highly directional and controllable non-covalent interactions, leading to applications in supramolecular polymers. rsc.org

Advanced Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Future synthetic research on 3-bromo-4-hydroxy-5-methylbenzoic acid will likely target the improvement of efficiency and selectivity. A key area of development will be the late-stage functionalization of the benzoic acid core. researchgate.net This approach allows for the rapid generation of diverse analogues from a single, readily available starting material, bypassing the need for lengthy de novo synthesis for each new derivative. researchgate.net

One promising avenue is the continued exploration of transition-metal-catalyzed C-H activation. researchgate.net These methods offer a direct and atom-economical way to introduce new functional groups onto the aromatic ring, a significant advancement over classical methods that often require harsh conditions and pre-functionalized substrates. acs.org For instance, methods for the ortho-C-H monohalogenation of para-substituted benzoic acids could be adapted to introduce other halogens or functional groups to the 2-position of the target molecule. researchgate.net

The development of one-pot sequential ortho- and meta-C-H functionalizations could lead to the synthesis of highly functionalized arenes from simple carboxylic acid starting materials. researchgate.net This would enable the creation of a library of derivatives with tailored electronic and steric properties.

Exploration of Catalyst Development for Specific Transformations

The development of novel catalysts will be central to unlocking the synthetic potential of this compound. Research into iridium- and ruthenium-based catalysts has already demonstrated their efficacy in the C-H functionalization of benzoic acids. acs.orgacs.orgrsc.org Future work will likely focus on designing catalysts with enhanced selectivity for specific positions on the benzoic acid ring.

For example, iridium-catalyzed ortho-iodination of benzoic acids has been achieved under mild conditions, a process that could be further refined for this specific substrate. acs.org Similarly, ruthenium(II) catalysis has shown versatility in the C-H functionalization of benzoic acids with a range of aryl, alkenyl, and alkynyl halides, opening up avenues for creating complex derivatives. rsc.org

A significant challenge will be to develop catalysts that can differentiate between the available C-H bonds on the substituted ring, enabling regioselective functionalization. This could involve the design of ligands that precisely control the steric and electronic environment around the metal center.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies such as flow chemistry and automated platforms promises to accelerate the research and development of this compound derivatives. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and better scalability. nih.govacs.org The precise control over reaction parameters in flow reactors can lead to higher yields and purities. researchgate.net For example, the synthesis of esters from benzoic acids can be efficiently performed in flow, a transformation directly applicable to the target molecule. youtube.com

Automated synthesis platforms can further expedite the discovery process by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. sigmaaldrich.comwikipedia.orgxtalpi.com These systems can perform entire synthetic sequences, from reagent addition and reaction monitoring to purification, with minimal human intervention. wikipedia.orgmit.edu This would allow for the systematic exploration of the chemical space around this compound, quickly identifying derivatives with desired properties.

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by flask size | Scalable by running for longer times |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Handling of hazardous reagents can be risky | Safer due to small reaction volumes and better control |

| Reproducibility | Can be variable | Generally high |

| Automation | More complex to automate | Readily integrated with automated systems |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique substitution pattern of this compound makes it an interesting candidate for interdisciplinary research.

In materials science , brominated phenols are utilized as flame retardants and as precursors for polymers. sinocurechem.comeuropa.eu The reactivity of the bromine atom and the phenolic hydroxyl group could be exploited to incorporate this molecule into novel polymer backbones or as a functional additive. For instance, the derivatives of benzoic acid are known to be used in the development of liquid crystals. nih.gov The specific substitution pattern of the target molecule could lead to materials with unique liquid crystalline properties.

In chemical biology , benzoic acid derivatives are recognized as important scaffolds for the development of biologically active compounds. nih.govpreprints.org The term "chemical probe" refers to a small-molecule reagent used to study protein function and biological pathways. nih.govchemicalprobes.org Given that many bioactive molecules contain the benzoic acid moiety, derivatives of this compound could be synthesized and screened for activity as potential chemical probes or even as starting points for drug discovery programs. nih.govnih.gov The bromine atom provides a handle for further functionalization, allowing for the attachment of reporter tags or other groups to study biological interactions. nih.gov

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling will be invaluable tools for guiding the future development of this compound derivatives. scielo.org.za Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the aromatic ring, aiding in the design of selective synthetic strategies. nih.gov

By modeling the interaction of different catalysts with the substrate, researchers can computationally screen for the most promising catalytic systems before undertaking experimental work. researchgate.net Furthermore, computational methods can be used to predict the properties of designed derivatives, such as their electronic structure, stability, and potential biological activity. scielo.org.zalibretexts.org For example, structure-activity relationship (SAR) studies, supported by molecular docking simulations, can be used to design derivatives with improved affinity for a specific biological target. nih.govtandfonline.com This in silico approach can significantly streamline the design-synthesis-test cycle, leading to the more rapid development of functional molecules.

Table 2: Computationally Tractable Properties for Derivative Design

| Property | Computational Method | Application in Design |

|---|---|---|

| Electron Density Distribution | DFT, Mulliken Population Analysis | Predicts sites of electrophilic/nucleophilic attack |

| Reaction Energy Profiles | Transition State Theory, DFT | Assesses feasibility and selectivity of synthetic routes |

| Molecular Orbital Energies (HOMO/LUMO) | DFT, Hartree-Fock | Predicts electronic properties and reactivity |

| Binding Affinity | Molecular Docking, Free Energy Perturbation | Screens for potential biological activity |

| Spectroscopic Properties (NMR, IR) | DFT, Ab initio methods | Aids in structural characterization of new compounds |

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-4-hydroxy-5-methylbenzoic acid, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The synthesis typically involves bromination of a pre-substituted benzoic acid precursor. For example, bromination of 4-hydroxy-5-methylbenzoic acid under mild conditions (20–50°C) using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or DMF) . Key steps include:

- Regioselectivity Control : The hydroxyl (-OH) and methyl (-CH₃) groups act as directing groups. The -OH group (strong para/ortho director) and -CH₃ (weak meta director) guide bromination to the 3-position.

- Monitoring : Use TLC or HPLC to track reaction progress and prevent over-bromination .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies the aromatic proton environment (e.g., deshielded protons near -Br and -OH groups) .

- ¹³C NMR : Confirms substitution patterns via carbon chemical shifts (e.g., C-Br at ~110 ppm, C-OH at ~165 ppm) .

- IR Spectroscopy : Detects -OH (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -OH and carboxyl groups) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To resolve these:

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent) .

- Purity Validation : Use HPLC-MS to confirm compound purity (>98%) and rule out byproducts .

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing -Br with -Cl or -CH₃ with -CF₃) to isolate bioactive motifs .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The compound’s substituents influence reactivity in Suzuki or Ullmann couplings:

- Bromine as a Leaving Group : The C-Br bond at the 3-position is activated for palladium-catalyzed coupling. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (80°C, 12 h) .

- Protecting Groups : Protect the -OH group (e.g., acetylation) to prevent side reactions during coupling. Deprotect post-reaction using NaOH/MeOH .

- Steric Effects : The 5-methyl group may hinder coupling at adjacent positions, favoring reactions at the 3-bromo site .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.